molecular formula C5H8N2O3S B2873237 (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide CAS No. 2168221-32-5

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

Cat. No.: B2873237
CAS No.: 2168221-32-5
M. Wt: 176.19
InChI Key: BKBHLDVXIYLWLR-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2168221-32-5 . It has a molecular weight of 176.2 and is typically stored at room temperature . This compound is a versatile chemical used in scientific research, with applications ranging from pharmaceutical development to catalysis.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.2 .

Scientific Research Applications

Synthesis and Characterization

  • (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide derivatives have been synthesized and characterized, showing potential in the development of new chemical compounds with specific properties. These derivatives, including various sulfonamide compounds and their metal complexes, have been studied for their structural characteristics using techniques like FT-IR, NMR, LC-MS, and X-ray analysis (Özdemir et al., 2009).

Antibacterial Activity

  • The antibacterial activities of synthesized this compound derivatives and their complexes have been evaluated against various gram-positive and gram-negative bacteria, showing that the ligands possess more activity than the complexes against the tested bacteria (Özdemir et al., 2009).

Anti-Acetylcholinesterase Activity

  • Some derivatives of this compound have been investigated for their anti-acetylcholinesterase and insecticidal activities, contributing to research in neurodegenerative diseases and pest control (Holan, Virgona, & Watson, 1997).

Structural Studies

  • Structural studies of nimesulide triazole derivatives, including those related to this compound, have been conducted using X-ray powder diffraction, providing insights into the effect of substitution on supramolecular assembly and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Dey et al., 2015).

Microbial Metabolism

  • The microbial metabolism of methanesulfonic acid, a related compound to this compound, has been explored, highlighting its role as a sulfur source for diverse aerobic bacteria and its potential environmental significance (Kelly & Murrell, 1999).

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is a key aspect of its biochemical role .

Cellular Effects

It is known that this compound can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its role as an isoform-selective inhibitor of human carbonic anhydrase II .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable profile and exhibits long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects are currently being studied to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHLDVXIYLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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